

# RO7196472 (Autogene Cevumeran): A Personalized Immuno-Oncology Approach Targeting Tumor Neoantigens

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | RO7196472 |           |
| Cat. No.:            | B15580517 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Executive Summary**

RO7196472, also known as autogene cevumeran, represents a paradigm shift in cancer therapy, moving away from conventional small molecule or antibody-based treatments towards a highly personalized, mRNA-based immunotherapeutic approach. This technical guide elucidates the molecular target of RO7196472, which is not a single, predefined molecule, but rather a dynamic and patient-specific set of tumor-associated neoantigens. The core of this therapy lies in its ability to elicit a potent and durable T-cell response directed against the unique mutational landscape of an individual's tumor. This document provides a comprehensive overview of the molecular targeting strategy, the underlying mechanism of action, and the experimental methodologies that validate this innovative approach.

#### The Molecular Target: Patient-Specific Neoantigens

Unlike traditional targeted therapies that inhibit specific enzymes or receptors, **RO7196472** does not have a direct molecular target in the conventional sense. Instead, its therapeutic effect is mediated by directing the patient's own immune system to recognize and eliminate cancer cells. The true "targets" of the immune response induced by **RO7196472** are tumor-associated neoantigens.



Neoantigens are peptides that arise from tumor-specific mutations and are therefore not present in normal, healthy cells.[1] These novel protein sequences are processed by the cellular machinery and presented on the surface of cancer cells by major histocompatibility complex (MHC) molecules.[2][3] This presentation allows them to be recognized as foreign by the immune system, specifically by T cells.

The personalized nature of **RO7196472** is central to its mechanism. Through genomic sequencing of a patient's tumor, unique mutations are identified. Bioinformatic algorithms then predict which of these mutations are likely to generate neoantigens that can be effectively presented by the patient's MHC molecules and recognized by T cells. A customized mRNA vaccine is then synthesized to encode for a selection of these high-priority neoantigens.

### **Key Characteristics of Neoantigens as Therapeutic Targets:**

- Tumor Specificity: Neoantigens are exclusively expressed on tumor cells, minimizing the risk of off-target effects on healthy tissues and associated toxicities.[1]
- High Immunogenicity: Because they are not present in normal tissues, neoantigens are not subject to central immune tolerance, making them highly immunogenic.
- Personalization: The repertoire of neoantigens is unique to each patient's tumor, necessitating a personalized therapeutic approach.

### Mechanism of Action: Eliciting a Targeted T-Cell Response

**RO7196472** is an mRNA-based vaccine that delivers the genetic blueprint for selected neoantigens to the patient's cells.[2] The mRNA is encapsulated within a lipid nanoparticle (LNP) delivery system, which facilitates its uptake by antigen-presenting cells (APCs), such as dendritic cells.

The mechanism of action can be summarized in the following steps:

 Uptake and Translation: Following administration, the LNPs are taken up by APCs. Inside the cell, the mRNA is released into the cytoplasm and translated by the cellular ribosome



machinery into the encoded neoantigen peptides.[4]

- Antigen Processing and Presentation: The newly synthesized neoantigens are processed by the proteasome and loaded onto MHC class I molecules. These MHC-neoantigen complexes are then transported to the surface of the APCs.
- T-Cell Priming and Activation: In the lymph nodes, the APCs present the neoantigens to naive T cells. This interaction, along with co-stimulatory signals, leads to the priming and activation of neoantigen-specific cytotoxic T lymphocytes (CTLs).
- Tumor Cell Recognition and Elimination: The activated CTLs circulate throughout the body and recognize the specific neoantigens presented on the surface of tumor cells. Upon recognition, the CTLs release cytotoxic granules, such as perforin and granzymes, inducing apoptosis (programmed cell death) of the cancer cells.[2]

This process results in a highly specific and potent anti-tumor immune response, with the generation of long-lived memory T cells that can provide durable protection against tumor recurrence.[5]

#### **Quantitative Data Summary**

The clinical development of autogene cevumeran has generated significant data on its ability to induce neoantigen-specific T-cell responses and its potential clinical benefit.



| Parameter                         | Finding                                                                                                                          | Clinical Study<br>Phase | Cancer Type                                      | Reference |
|-----------------------------------|----------------------------------------------------------------------------------------------------------------------------------|-------------------------|--------------------------------------------------|-----------|
| T-Cell Response                   | In 8 of 16 patients, autogene cevumeran induced high- magnitude T cells specific to the encoded neoantigens.                     | Phase 1                 | Pancreatic<br>Ductal<br>Adenocarcinoma<br>(PDAC) |           |
| De Novo T-Cell<br>Induction       | 98% of the T cells targeting individual neoantigens were not detected prior to vaccination.                                      | Phase 1                 | Pancreatic Ductal Adenocarcinoma (PDAC)          |           |
| Durability of T-<br>Cell Response | Over 80% of the vaccine-induced neoantigen-specific T cells were detectable up to three years post-administration in responders. | Phase 1 Follow-<br>Up   | Pancreatic<br>Ductal<br>Adenocarcinoma<br>(PDAC) |           |
| Recurrence-Free<br>Survival       | Patients with a vaccine-induced immune response showed a longer median recurrence-free survival                                  | Phase 1 Follow-<br>Up   | Pancreatic Ductal Adenocarcinoma (PDAC)          |           |



compared to non-responders.

#### **Experimental Protocols**

The identification of neoantigens and the assessment of the subsequent immune response involve a series of sophisticated experimental procedures.

#### **Neoantigen Identification and Selection**

- Tumor and Normal Tissue Biopsy: A sample of the patient's tumor and a sample of healthy tissue (e.g., blood) are collected.
- Whole-Exome and RNA Sequencing: DNA and RNA are extracted from both the tumor and normal samples. Whole-exome and RNA sequencing are performed to identify tumor-specific mutations.
- Somatic Mutation Calling: Bioinformatic pipelines are used to compare the tumor and normal sequencing data to identify somatic (non-inherited) mutations.
- In Silico Neoantigen Prediction: The identified mutations are translated into their corresponding amino acid sequences. Algorithms are then used to predict which of these altered peptides (neoantigens) have a high binding affinity for the patient's specific HLA (Human Leukocyte Antigen) alleles (the human version of MHC).
- Prioritization and Selection: Predicted neoantigens are prioritized based on factors such as
  their predicted binding affinity, the expression level of the mutated gene, and the clonality of
  the mutation within the tumor. A final set of neoantigens is selected for inclusion in the
  personalized vaccine.

#### **Assessment of Neoantigen-Specific T-Cell Responses**

Peripheral Blood Mononuclear Cell (PBMC) Isolation: Blood samples are collected from the
patient at baseline and at various time points after vaccination. PBMCs, which include T
cells, are isolated from the blood.



- Ex Vivo T-Cell Expansion: The isolated PBMCs are cultured in the presence of the specific neoantigen peptides encoded in the vaccine. This stimulates the proliferation of any T cells that recognize these neoantigens.
- Enzyme-Linked Immunospot (ELISpot) Assay: This assay is used to quantify the number of neoantigen-specific T cells that secrete cytokines, such as interferon-gamma (IFN-γ), upon recognition of their target.
- Flow Cytometry with MHC-Peptide Multimers: Fluorescently labeled MHC-peptide multimers
  (e.g., tetramers or dextramers) that are specific for the vaccine-encoded neoantigens are
  used to directly stain and quantify the frequency of neoantigen-specific T cells in a blood
  sample.
- T-Cell Receptor (TCR) Sequencing: The TCRs of the T cells that respond to the neoantigens can be sequenced to track the expansion and persistence of specific T-cell clones over time.

## Visualizations Signaling Pathway of RO7196472 (Autogene Cevumeran)



Click to download full resolution via product page

Caption: Mechanism of action of **RO7196472**, from vaccine uptake to tumor cell elimination.

### Experimental Workflow for Neoantigen Identification and Validation





Click to download full resolution via product page

Caption: Workflow for personalized neoantigen vaccine development and immune monitoring.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. cancerresearch.org [cancerresearch.org]
- 2. Facebook [cancer.gov]
- 3. scitepress.org [scitepress.org]
- 4. Emerging prospects of mRNA cancer vaccines: mechanisms, formulations, and challenges in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autogene cevumeran Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [RO7196472 (Autogene Cevumeran): A Personalized Immuno-Oncology Approach Targeting Tumor Neoantigens]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580517#what-is-the-molecular-target-of-ro7196472]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com